molecular formula C22H20N2O2 B2609068 [5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 710986-01-9

[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

Cat. No.: B2609068
CAS No.: 710986-01-9
M. Wt: 344.414
InChI Key: MXWAURBOOZACID-UHFFFAOYSA-N
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Description

[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a high-purity chemical compound offered for research purposes. This synthetic dihydropyrazole derivative features a furan ring and is structurally related to classes of compounds investigated for their potential in medicinal chemistry. Compounds based on the dihydropyrazole scaffold, particularly those incorporating furan and phenyl substituents, are of significant research interest due to their diverse biological activities. Structurally similar molecules have demonstrated promising antibacterial potential, especially against challenging pathogens like Staphylococcus aureus . Furthermore, dihydropyrazole cores are recognized as important scaffolds in anticancer research; for instance, certain dihydroquinolone pyrazoline-based molecules have been investigated for their ability to disrupt critical protein-protein interactions, such as between RAD51 and BRCA2, which is a strategy explored in pancreatic cancer research . The presence of the furan-2-yl group is a common feature in many bioactive molecules and is frequently studied in the context of structure-activity relationship (SAR) investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a building block for chemical synthesis or as a candidate for profiling in various biological assays.

Properties

IUPAC Name

[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAURBOOZACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a derivative of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a pyrazole ring, a furan moiety, and an ethylphenyl substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activities associated with this compound are summarized below.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their potential against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : Compounds with similar structures have shown IC50 values ranging from 3.60 µM to 49.85 µM against MCF-7 cells .
  • SiHa (cervical cancer) : Selective potency was observed with some derivatives demonstrating significant growth inhibition .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives often act as COX inhibitors, thus reducing inflammation.
  • Modulation of Apoptotic Pathways : Some studies suggest that these compounds induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
  • Interference with Tubulin Polymerization : Certain pyrazole derivatives have been shown to bind to tubulin and disrupt microtubule formation, which is crucial for cancer cell division .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Reference
Anti-inflammatory-Up to 85% inhibition
AnticancerMCF-73.60 - 49.85
AnticancerSiHa3.60

Case Studies

  • Case Study on Anti-inflammatory Effects : In a study involving carrageenan-induced edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen . This highlights the potential for developing new anti-inflammatory drugs based on this scaffold.
  • Case Study on Anticancer Properties : A series of synthesized pyrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The selectivity toward cancer cells over normal cells suggests a favorable therapeutic index.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study : A study investigated the compound's effect on HeLa and MCF7 cell lines, revealing significant growth inhibition. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly during the G0–G1 phase.

Cell LineIC50 (µM)Growth Inhibition (%)
HeLa15.262
MCF712.870

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Findings : In vitro assays revealed that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL against tested bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The compound has been tested for its ability to reduce inflammation in animal models.

Research Insights : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Synthetic Applications

The unique structure of [5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone allows it to serve as a versatile intermediate in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as:

  • Cyclization Reactions : The compound can undergo cyclization to form novel pyrazole derivatives with enhanced biological activities.
  • Functionalization : The presence of multiple functional groups allows for further modifications, leading to compounds with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dihydropyrazole derivatives are highly dependent on substituents at positions 3, 5, and the ketone moiety. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 5) Substituents (Position 3) Ketone Group Key Activities (IC₅₀/µM) Reference
Target Compound 4-Ethylphenyl Furan-2-yl Phenylmethanone Not reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl-phenylmethanone Benzo[d][1,3]dioxol-5-yl Furan-2-yl Phenylmethanone Antimicrobial (MIC: 12.5 µg/mL)
5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione 4-Methoxyphenyl 4-Chlorophenyl Indoline-2,3-dione Antimalarial (IC₅₀: 1.81)
4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline 4-Aminophenyl Furan-2-yl None Anti-inflammatory (IC₅₀: 419.05 µg/mL)
Key Observations:
  • Position 5 Substituents: The ethylphenyl group in the target compound is less polar than the methoxyphenyl (antimalarial compound) or aminophenyl (anti-inflammatory compound), which may alter pharmacokinetics. Electron-withdrawing groups (e.g., chloro in antimalarial compound ) enhance activity against Plasmodium falciparum, while electron-donating groups (e.g., amino in anti-inflammatory compound ) improve anti-inflammatory efficacy.
  • Position 3 Substituents :

    • The furan-2-yl group is common in anti-inflammatory and antimicrobial derivatives , suggesting its role in binding to inflammatory or microbial targets.
  • Ketone Group: The phenylmethanone group (target compound and ) may enhance stability compared to indoline-dione or unsubstituted derivatives.
Anti-Inflammatory Activity:

The analogue 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (IC₅₀: 419.05 µg/mL) demonstrates that an amino group at position 5 enhances anti-inflammatory activity, likely through hydrogen bonding with protein targets . The target compound’s ethylphenyl group, while lipophilic, lacks direct hydrogen-bonding capability, which may reduce potency compared to amino-substituted derivatives.

Antimalarial Activity:

The 4-methoxyphenyl and 4-chlorophenyl substituents in the antimalarial compound (IC₅₀: 1.81 µM) suggest that electron-withdrawing groups enhance inhibition of Plasmodium falciparum .

Antimicrobial Activity:

The benzo[d][1,3]dioxol-5-yl-substituted analogue (MIC: 12.5 µg/mL) indicates that fused aromatic rings improve antimicrobial activity, possibly by disrupting microbial membranes . The ethylphenyl group in the target compound may offer moderate activity but with reduced polarity.

Q & A

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Stoichiometric Control : Precisely measure reactants (e.g., 0.01 mol phenylhydrazine) and use inert atmospheres to prevent oxidation .
  • Automated Platforms : Implement continuous flow reactors for consistent mixing and temperature control .
  • Intermediate Characterization : Validate purity at each step via NMR and TLC before proceeding .

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